A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS No: 182808-04-4), a key intermediate in the synthesis of pharmaceutical agents such as Prucalopride.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the causal reasoning behind the analytical methodologies used for its characterization. We will explore the compound's structural, spectroscopic, thermal, and solubility characteristics, grounding our discussion in established scientific principles and validated experimental protocols.
Introduction and Molecular Overview
Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a substituted dihydrobenzofuran derivative. The dihydrobenzofuran scaffold is a prevalent core structure in a multitude of natural products and therapeutically active molecules.[4] The specific arrangement of an amino group, a chlorine atom, and a methyl carboxylate group on the aromatic ring makes this molecule a highly functionalized and valuable building block in medicinal chemistry. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for process optimization, formulation development, quality control, and ensuring the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide moves beyond a simple data sheet, providing a narrative that connects molecular structure to analytical observations. We will detail not just what the properties are, but how they are determined and why specific techniques are chosen, reflecting a field-proven approach to chemical characterization.
Caption: Expected M+ and M+2 isotopic pattern in MS.
Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Ionization: Use Electrospray Ionization (ESI) in positive mode, which is well-suited for molecules with basic sites like the amino group, to generate the protonated molecule [M+H]⁺.
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Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
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Data Interpretation: Identify the [M+H]⁺ ion peak and confirm its m/z value against the theoretical value (228.0422 for C₁₀H₁₁ClNO₃⁺). Crucially, verify the presence and 3:1 intensity ratio of the corresponding [M+H+2]⁺ peak at m/z 230.0393.
Thermal Analysis
Thermal analysis techniques are vital in the pharmaceutical industry to determine the stability, purity, and physical state of materials. [5][6][7][8][9]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is the primary technique for determining melting point and assessing purity.
Expertise & Causality: A sharp, single endotherm on a DSC thermogram is indicative of a pure, crystalline solid. The onset temperature of this peak is taken as the melting point. Broad peaks or the presence of multiple thermal events can suggest impurities or the existence of different polymorphic forms, which is a critical consideration in drug development. [7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Expertise & Causality: By coupling DSC and TGA, one can definitively distinguish between a melting event (observed in DSC, no mass loss in TGA) and a decomposition event (observed in both DSC and TGA). [5][7]This is a self-validating system; for a stable compound, the TGA will show a flat baseline until a high temperature, after which a sharp drop in mass indicates decomposition.
Protocol: Combined Thermal Analysis
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Sample Preparation: Accurately weigh 2-5 mg of the solid sample into an aluminum DSC pan (for DSC) and a ceramic or platinum pan (for TGA).
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Instrument Setup: Place the sample pan and an empty reference pan into the respective instrument cells.
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Analysis Conditions: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis:
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DSC: Identify the endothermic peak corresponding to melting and determine the onset temperature and enthalpy of fusion.
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TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
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Solubility Profile
The solubility of a drug intermediate is a critical parameter that influences reaction conditions, purification strategies, and its handling for biological screening.
Expertise & Causality: Benzofuran derivatives, particularly those with aromatic character, often exhibit poor aqueous solubility. [10][11]For laboratory and screening purposes, they are typically dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions due to its high solubilizing power. However, when these stock solutions are diluted into aqueous buffers for biological assays, the compound can precipitate, leading to inaccurate results. [10]Therefore, determining the maximum tolerable DMSO concentration in an assay is a crucial preliminary step. [10] Protocol: Preliminary Solubility Assessment
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Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO, ethyl acetate) at room temperature.
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Qualitative Assessment: Classify solubility as freely soluble, sparingly soluble, or insoluble based on visual inspection after vortexing and sonication.
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Quantitative Assessment (HPLC-based): For key solvents, prepare saturated solutions, equilibrate for 24 hours, filter, and analyze the filtrate by a calibrated HPLC method to determine the precise concentration.
Acidity/Basicity (pKa)
The pKa value quantifies the strength of an acid or base and is a fundamental predictor of a molecule's behavior in different pH environments, such as the gastrointestinal tract or cellular compartments. The title compound has two key functional groups that influence its acid-base properties: the basic amino group and the potentially acidic carboxylic acid (though it is esterified). The primary pKa of interest is that of the conjugate acid of the 4-amino group.
Expertise & Causality: The basicity of the aniline-like amino group is modulated by the electronic effects of the other substituents on the aromatic ring. [12][13]* Electron-Donating Effect: The lone pair of the dihydrofuran oxygen can donate electron density into the ring.
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Electron-Withdrawing Effects: The chlorine atom and the methyl carboxylate group are electron-withdrawing, which decreases the electron density on the ring and on the amino nitrogen. This withdrawal effect reduces the nitrogen's ability to accept a proton, thereby lowering its basicity (i.e., lowering the pKa of its conjugate acid) compared to unsubstituted aniline (pKa ≈ 4.6). [13]Computational methods can be employed to predict these values with reasonable accuracy. [14][15]
Caption: Electronic influences on amino group basicity.
Integrated Analytical Workflow
The characterization of a key intermediate like Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is not a series of isolated experiments but an integrated workflow. Each piece of data validates the others, building a complete and trustworthy physicochemical profile.
Caption: Integrated workflow for physicochemical characterization.
Conclusion
This technical guide has detailed the essential physicochemical properties of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. By integrating spectroscopic, thermal, and solubility data, we have constructed a comprehensive profile that is crucial for its application in pharmaceutical synthesis and development. The methodologies described herein represent a robust, self-validating framework for the characterization of such vital chemical intermediates, ensuring scientific integrity and providing actionable insights for researchers in the field.
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